REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.Cl.[NH2:12]O.[OH-].[Na+].O>C(O)C>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[C:2]=1[Cl:1])#[N:12] |f:1.2,3.4|
|
Name
|
|
Quantity
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19.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1C
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
solution
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The obtained white crystals (16.1 g) were dissolved in acetic anhydride (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1))
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=CC=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |